molecular formula C25H28N2O5 B418080 4-BENZOYL-5-(4-ETHOXYPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

4-BENZOYL-5-(4-ETHOXYPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Cat. No.: B418080
M. Wt: 436.5g/mol
InChI Key: SIVHALNQXHBJHJ-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZOYL-5-(4-ETHOXYPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolidinediones This compound is characterized by its unique structure, which includes a benzoyl group, an ethoxyphenyl group, a hydroxy group, and a morpholinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-(4-ETHOXYPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps. One common method involves the reaction of 4-ethoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to cyclization with benzoyl chloride and a base to yield the final product. The reaction conditions often include refluxing in an organic solvent such as acetone or ethanol, with reaction times ranging from several hours to overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-(4-ETHOXYPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-BENZOYL-5-(4-ETHOXYPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-(4-ETHOXYPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZOYL-5-(4-ETHOXYPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5g/mol

IUPAC Name

(4Z)-5-(4-ethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H28N2O5/c1-2-32-20-10-8-18(9-11-20)22-21(23(28)19-6-4-3-5-7-19)24(29)25(30)27(22)13-12-26-14-16-31-17-15-26/h3-11,22,28H,2,12-17H2,1H3/b23-21-

InChI Key

SIVHALNQXHBJHJ-LNVKXUELSA-N

SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCN4CCOCC4

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4

Origin of Product

United States

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